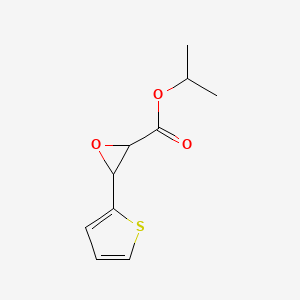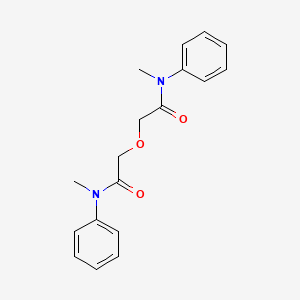
2,2'-Oxybis(N-methyl-N-phenylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Oxybis(N-methyl-N-phenylacetamide) is a chemical compound known for its unique structure and properties It belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group linked to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(N-methyl-N-phenylacetamide) typically involves the reaction of N-methyl-N-phenylacetamide with an appropriate oxidizing agent. One common method is the oxidative coupling of N-methyl-N-phenylacetamide using a catalyst such as copper(II) chloride in the presence of an oxidant like hydrogen peroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Oxybis(N-methyl-N-phenylacetamide) may involve large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: 2,2’-Oxybis(N-methyl-N-phenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to simpler amide compounds.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, copper(II) chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex amides, while reduction can produce simpler amides or amines.
科学的研究の応用
2,2’-Oxybis(N-methyl-N-phenylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2’-Oxybis(N-methyl-N-phenylacetamide) exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
2,2’-Oxybis(N-ethyl-N-phenylacetamide): Similar structure with an ethyl group instead of a methyl group.
2,2’-Oxybis(N-(3-methoxypropyl)-2-phenylacetamide): Contains a methoxypropyl group, offering different reactivity and applications.
Uniqueness: 2,2’-Oxybis(N-methyl-N-phenylacetamide) is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of the methyl group influences its chemical behavior and interactions, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
150369-70-3 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
N-methyl-2-[2-(N-methylanilino)-2-oxoethoxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H20N2O3/c1-19(15-9-5-3-6-10-15)17(21)13-23-14-18(22)20(2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
HIELYQQIYOVIAZ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)COCC(=O)N(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


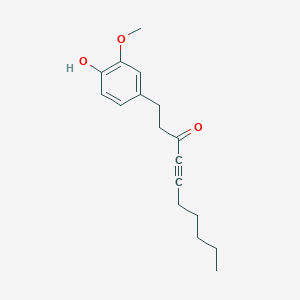
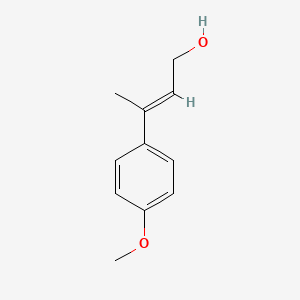
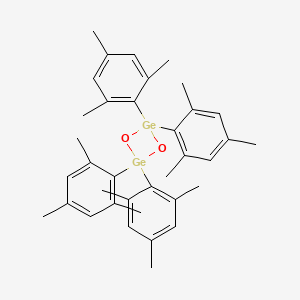
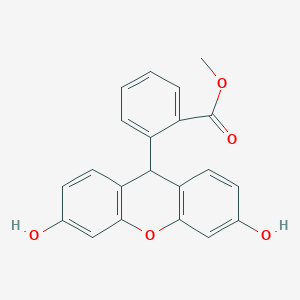
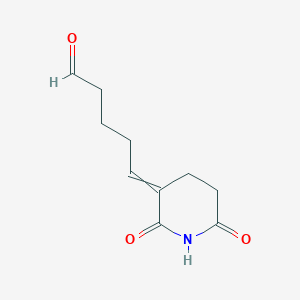
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
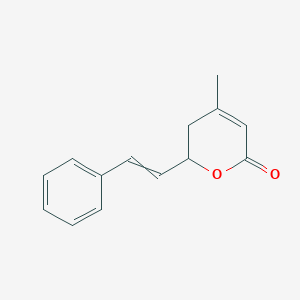

![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
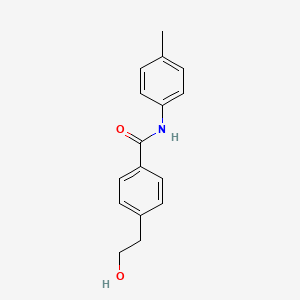
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
